Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate
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Overview
Description
Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring, a benzoyl group with chlorine and cyano substituents, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Benzoyl Group: The thiomorpholine intermediate is then reacted with 3-chloro-4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-substituted thiomorpholine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and chlorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-cyanobenzoyl)thiomorpholine-3-carboxylate: Lacks the chlorine substituent.
Ethyl 4-(3-chlorobenzoyl)thiomorpholine-3-carboxylate: Lacks the cyano substituent.
Ethyl 4-(3-cyano-4-chlorobenzoyl)piperidine-3-carboxylate: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
Ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity. The presence of both chlorine and cyano groups on the benzoyl moiety can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-cyanobenzoyl)thiomorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-21-15(20)13-9-22-6-5-18(13)14(19)10-3-4-11(8-17)12(16)7-10/h3-4,7,13H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABUSCKNSZBAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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